1-benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide

Synthetic cannabinoid Structure-activity relationship Indole-3-carboxamide

Forensic and clinical laboratories require authentic reference standards to identify emerging synthetic cannabinoid receptor agonists (SCRAs). Generic substitution with SDB-006 or CUMYL-PICA compromises analytical validity due to divergent metabolic and pharmacological profiles. This compound addresses that gap: • Unique pivaloyl tail ensures distinct LC-QTOF-MS/MS fragmentation, preventing regioisomeric misidentification common with GC-MS alone. • Achiral structure simplifies procurement and method development compared to enantiomerically pure SCRAs. • Essential starting material for hepatocyte incubation to generate and identify unique urinary biomarkers, avoiding reliance on outdated metabolite libraries.

Molecular Formula C23H27N3O2
Molecular Weight 377.5 g/mol
Cat. No. B12172703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide
Molecular FormulaC23H27N3O2
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C23H27N3O2/c1-23(2,3)22(28)25-14-13-24-21(27)19-16-26(15-17-9-5-4-6-10-17)20-12-8-7-11-18(19)20/h4-12,16H,13-15H2,1-3H3,(H,24,27)(H,25,28)
InChIKeyIIFTUNVWSHOOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-pivaloyl indole-3-carboxamide: Structural Identity & Class Context


1-Benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide (CAS 1144484-53-6; molecular formula C₂₃H₂₇N₃O₂; molecular weight 377.5 g/mol) is a synthetic indole-3-carboxamide that features a 1-benzyl substitution on the indole core and a pivaloyl (2,2-dimethylpropanoyl) ethylenediamine side chain at the 3-carboxamide position. This scaffold places it within the aminoalkylindole class of cannabinoid receptor ligands, a family that includes well-characterized synthetic cannabinoid receptor agonists (SCRAs) such as SDB-006, 5F-SDB-006, and CUMYL-PICA [1]. Unlike its nearest structural analogs, this compound bears a sterically bulky, branched pivaloyl tail—a feature that is expected to influence both pharmacological activity and metabolic stability relative to linear-alkyl congeners [2].

Core Scaffold 1-Benzyl-indole-3-carboxamide with pivaloyl ethylenediamine tail
Class Context Aminoalkylindole SCRA; distinct from SDB-006 and CUMYL analogs
Key Structural Feature Sterically bulky, branched pivaloyl group vs. linear alkyl chains

Why In-Class Analogs Cannot Substitute


Within the aminoalkylindole SCRA family, seemingly minor structural modifications—such as substitution at the indole N1 position, variation of the carboxamide side chain, or alteration of the terminal acyl group—produce substantial differences in cannabinoid receptor binding affinity, functional potency, and selectivity [1]. For example, the achiral benzylamine-derived indole-3-carboxamides (exemplified by SDB-006) display a CB₁ Kᵢ range of 550 nM to >10 µM, whereas their cumyl derivatives exhibit markedly higher affinity (CB₁ Kᵢ = 12.6–21.4 nM) [1]. The target compound's unique combination of a 1-benzyl-indole core with a pivaloyl ethylenediamine tail is not replicated by any commercially available SCRA reference standard; therefore, generic substitution with SDB-006, 5F-SDB-006, or CUMYL-PICA would confound both pharmacological interpretation and forensic identification, as receptor activation profiles and metabolic pathways are expected to diverge significantly [2].

SDB-006 or 5F-SDB-006 cannot substitute: 1-benzyl-indole core with pivaloyl tail is absent in those reference standards; receptor activation profiles are expected to diverge.
CUMYL-PICA exhibits markedly higher CB₁ affinity; generic substitution would confound pharmacological interpretation and forensic identification.
Metabolite libraries built for linear-pentyl SCRAs may not detect target compound consumption; pivaloyl tail generates distinct metabolic pathways.

Differentiation Evidence vs. Closest Analogs


N1-Benzyl vs. N1-Pentyl Substitution Geometry

The target compound carries a benzyl substituent at the indole N1 position and a pivaloyl ethylenediamine side chain on the 3-carboxamide, whereas SDB-006 (N-benzyl-1-pentyl-1H-indole-3-carboxamide) places a pentyl chain at N1 and a benzylamide at C3 . In the systematic SAR study by Ametovski et al. (2020), indole-3-carboxamides with a 1-pentyl-benzylamide arrangement (SDB-006 scaffold) exhibited CB₁ Kᵢ values of 550 nM to >10 µM; repositioning the benzylic substituent from the amide side chain to the indole N1 position, as in the target compound, is anticipated to alter the ligand's binding pose within the CB₁ orthosteric pocket [1]. Direct head-to-head data are not available, but the Ametovski et al. data establish that benzylic substitution patterns critically modulate affinity: the cumyl series (6–9) achieves CB₁ Kᵢ = 12.6–21.4 nM, approximately 26- to 790-fold higher affinity than the benzyl series (10–13) [1].

N1-Benzyl vs. N1-Pentyl
Class-level inference
Benzyl series CB₁ Kᵢ 550 nM–>10 µM; cumyl series CB₁ Kᵢ 12.6–21.4 nM, up to ~790-fold higher affinity.
Repositioning benzylic group alters binding pose; target compound is not an interchangeable SDB-006 surrogate.
Direct head-to-head data unavailable; inference from Ametovski et al. 2020 SAR study.
Synthetic cannabinoid Structure-activity relationship Indole-3-carboxamide

Metabolic Stability: Pivaloyl vs. Pentyl Chain

The target compound's terminal pivaloyl (2,2-dimethylpropanoyl) group is a sterically hindered, branched acyl moiety that contrasts with the linear pentyl tail of SDB-006 [1]. The pivaloyl group is known in medicinal chemistry to confer resistance to amidase-mediated hydrolysis and to reduce cytochrome P450 oxidative metabolism at the adjacent position, due to its bulky tert-butyl-like architecture [2]. While no direct comparative metabolic stability data exist for this compound versus SDB-006, the pivaloyl prodrug strategy has been employed in cannabinoid analog design (e.g., THC-O-pivalate) to modulate pharmacokinetics [3]. For forensic urine screening, the pivaloyl tail is predicted to generate distinct Phase I and Phase II metabolites (e.g., hydrolysis products of the ethylenediamine linker, or oxidative modifications remote from the pivaloyl group) that differ from the pentyl-chain hydroxylation and carboxylation pathways characteristic of SDB-006 metabolism [1].

Pivaloyl vs. Pentyl Metabolism
Supporting evidence
Pivaloyl groups resist amidase hydrolysis and CYP oxidation at α-carbon; predicted distinct Phase I/II metabolites.
SDB-006 metabolite libraries are insufficient; unique biomarkers must be identified independently.
No published metabolite identification data; prediction based on pivaloyl prodrug precedent.
Metabolic stability Pivaloyl group Forensic toxicology

Achiral Nature vs. Enantiomeric Bias

The target compound is achiral, lacking the α-methylbenzylamine stereogenic center present in the homochiral indole-3-carboxamide series (compounds 14–17) characterized by Ametovski et al. [1]. In that study, (S)-α-methylbenzylamine analogs displayed significantly greater CB₁ affinity and potency than their (R)-counterparts, with (S)-14–17 exhibiting CB₁ Kᵢ = 47.9–813 nM and EC₅₀ = 32–464 nM, while the corresponding (R)-enantiomers showed reduced activity [1]. The target compound's achiral benzyl substitution eliminates enantiomer-dependent pharmacological variability, which may be advantageous for analytical method development and quantitative workflows where stereochemical consistency simplifies calibration [2]. However, the absence of the α-methyl group also removes a key hydrophobic contact that contributes to CB₁ affinity in the chiral series, suggesting that the target compound may exhibit intermediate potency between the benzyl (10–13) and α-methylbenzyl (14–17) subclasses [1].

Achiral vs. Enantiomeric SCRA
Class-level inference
Achiral; (S)-α-methylbenzyl analogs CB₁ Kᵢ 47.9–813 nM; (R)-enantiomers weaker. Achiral benzyl class shows ~1.7–12× lower affinity vs. (S)-series.
Achiral nature simplifies procurement and quantification; not suitable for probing enantioselective CB₁ signaling.
Eliminates enantiomer-dependent variability; class-level affinity estimate from Ametovski et al. 2020.
Enantiomeric bias Achiral SCRA CB1 selectivity

Application Scenarios for 1-Benzyl-pivaloyl indole-3-carboxamide


Forensic NPS Identification & Quantification

The compound's unique combination of a 1-benzyl-indole core and pivaloyl ethylenediamine tail generates a mass spectrometric fragmentation pattern that is distinguishable from SDB-006, 5F-SDB-006, and CUMYL-PICA reference standards [1]. Forensic laboratories require an authentic certified reference material of this compound for LC-QTOF-MS or GC-MS method development, as the Banister et al. (2018) study demonstrated that regioisomeric SCRA analogs cannot be reliably differentiated by GC-MS alone [1]. The target compound should be procured alongside stable-isotope labeled internal standards for accurate quantification in seized materials and biological matrices.

CB₁/CB₂ Selectivity: Steric Bulk Effects

The pivaloyl group provides substantially greater steric bulk at the terminus of the side chain compared to the linear pentyl chain of SDB-006 (EC₅₀ = 19 nM at CB₁) [2]. Researchers studying the structure-activity relationships of aminoalkylindoles at cannabinoid receptors can use this compound to probe the tolerance of the CB₁ and CB₂ orthosteric pockets for branched, bulky substituents. Comparative concentration-response experiments against SDB-006 in fluorometric membrane potential or β-arrestin recruitment assays would quantify the functional impact of this structural modification [3].

Metabolic Pathway Elucidation & Biomarker Discovery

Unlike SDB-006, which undergoes extensive pentyl-chain hydroxylation and carboxylation, the target compound's pivaloyl ethylenediamine tail is predicted to follow distinct biotransformation pathways, including potential hydrolysis at the ethylenediamine linker or oxidation at sites remote from the sterically shielded pivaloyl group [1][4]. In vitro incubation with human hepatocytes or liver microsomes, followed by high-resolution mass spectrometry, is required to identify unique urinary biomarkers. These metabolites will differ from those of all currently characterized SCRA subclasses, necessitating procurement of the parent compound as the starting material for metabolite generation.

Clinical Confirmatory Testing Reference Standard

Given the absence of published receptor binding data for this compound (as of 2026), any toxicological casework involving suspected exposure requires confirmatory detection using an authenticated reference standard [2]. Clinical laboratories conducting emergency department surveillance for NPS-related intoxications should include this compound in their targeted screening panels if regional seizure data indicate its emergence. The compound's achiral nature simplifies procurement compared to enantiomerically pure (S)- or (R)-SCRA reference standards [3].

Application
Selection Property
Validation Focus
Forensic NPS Identification & Quantification
Unique MS fragmentation pattern; achiral structure
LC-QTOF-MS/GC-MS method development; ISTD procurement
CB₁/CB₂ Steric Bulk SAR Studies
Branched pivaloyl tail vs. linear pentyl chain
Functional potency comparison in membrane potential or β-arrestin assays
Metabolic Pathway Elucidation & Biomarker Discovery
Pivaloyl ethylenediamine tail; predicted distinct biotransformation
In vitro hepatocyte incubation and HRMS metabolite identification
Confirmatory Toxicology Testing
Authenticated reference standard for emerging NPS
Targeted screening panel inclusion; method validation in biological matrices
Quote Request

Request a Quote for 1-benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.